2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
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Overview
Description
L-Phenylalanine, N-((2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbuty)-L-valyl- is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of both phenylalanine and valine residues, which are essential amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-((2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbuty)-L-valyl- typically involves multiple steps. One common method includes the reaction of L-phenylalanine with triphosgene to form an intermediate compound. This intermediate then undergoes a condensation reaction with another compound to produce the final product . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves the use of readily available raw materials and aims to minimize waste and pollution. The steps include the synthesis of intermediates, followed by their purification and final condensation to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-((2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbuty)-L-valyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
L-Phenylalanine, N-((2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbuty)-L-valyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various biochemical products.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-((2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbuty)-L-valyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active compounds. The pathways involved often include those related to amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives such as L-tyrosine and L-tryptophan. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Uniqueness
What sets L-Phenylalanine, N-((2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbuty)-L-valyl- apart is its unique combination of phenylalanine and valine residues, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[[2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-15(2)20(22(29)26-19(24(31)32)14-17-11-7-4-8-12-17)27-23(30)21(28)18(25)13-16-9-5-3-6-10-16/h3-12,15,18-21,28H,13-14,25H2,1-2H3,(H,26,29)(H,27,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMURINELPSPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(CC2=CC=CC=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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